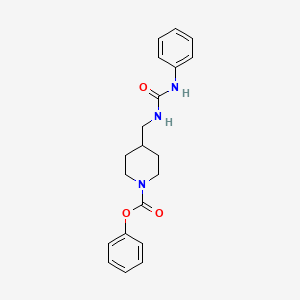
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that the compound may have significant biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a series of related compounds were synthesized in six steps, including esterification, hydrazination, salt formation, and cyclization . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound would be confirmed by physicochemical and spectral characteristics, as is common in the synthesis of new compounds . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved data.Applications De Recherche Scientifique
Antiproliferative and Anti-HIV Activity
Research into benzothiazole and piperazine derivatives has revealed their potential in developing treatments for diseases such as cancer and HIV. A study by Al-Soud et al. (2010) synthesized a series of compounds evaluated for antiproliferative activity against human tumor-derived cell lines and for their ability to inhibit HIV. Some derivatives showed remarkable effects on specific leukemia cell lines, indicating their potential as leads for further drug development (Al-Soud et al., 2010).
Quantitative Structure-Activity Relationship (QSAR)
Al-Masoudi et al. (2011) conducted a QSAR study on benzothiazole-substituted piperazine derivatives, applying semiempirical and density functional theories to explore the structural factors influencing their biological activities. This research helps in understanding how variations in the molecular structure can impact the effectiveness of these compounds in biological applications (Al-Masoudi et al., 2011).
Antihelminthic Activity
Mavrova et al. (2006) explored the antihelminthic properties of benzimidazole and piperazine derivatives, finding that some compounds exhibited high efficacy against Trichinella spiralis, a parasitic nematode. This research highlights the potential use of such derivatives in treating parasitic infections (Mavrova et al., 2006).
Anti-inflammatory Activity
A study by Ahmed et al. (2017) synthesized and characterized a novel set of compounds for evaluating their anti-inflammatory properties. The research identified specific derivatives with significant in vitro and in vivo anti-inflammatory activity, suggesting their potential application in developing new anti-inflammatory agents (Ahmed et al., 2017).
Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of benzothiazole-piperazine derivatives with potential efficacy against various bacterial and fungal strains. Patel et al. (2015) developed a new class of these compounds showing promising in vitro antimicrobial activity, indicating their usefulness in addressing antibiotic resistance challenges (Patel et al., 2015).
Propriétés
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-17-7-4-8-19(13-17)26-9-11-27(12-10-26)20(28)14-18-15-30-22(24-18)25-21(29)16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQUYVTAKVUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
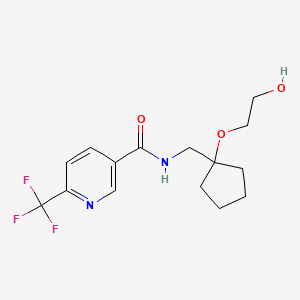
![1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2796183.png)
![5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2796184.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)
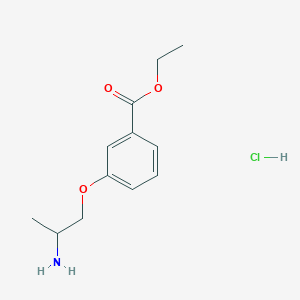

![tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2796191.png)
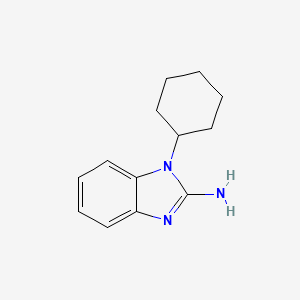
![5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2796194.png)
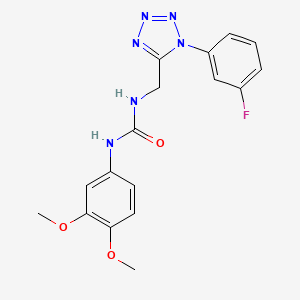
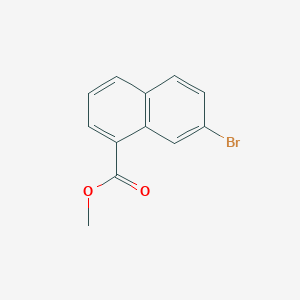
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2796200.png)
